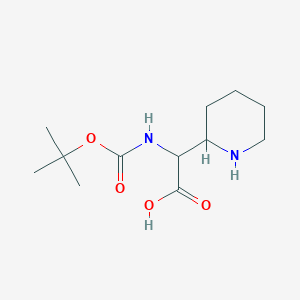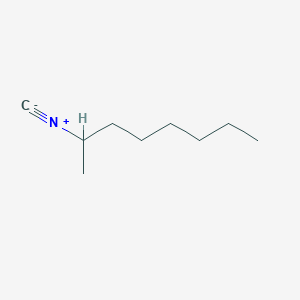
ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various biological molecules.
類似化合物との比較
Similar Compounds
Ethyl (2R)-2-amino-2-(1-methylpyrazol-4-yl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-phenylpyrazol-4-yl)acetate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The methyl group on the pyrazole ring also influences its reactivity and biological activity.
特性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H21N3O4/c1-6-19-11(17)10(9-7-14-16(5)8-9)15-12(18)20-13(2,3)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m1/s1 |
InChIキー |
BZVLPXVZFNDSOE-SNVBAGLBSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)




![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)


![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)

![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)



